molecular formula C13H18N2O2 B11878031 (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine

(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine

Cat. No.: B11878031
M. Wt: 234.29 g/mol
InChI Key: UNTHZLXWZADRPC-BQYQJAHWSA-N
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Description

(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine is an organic compound characterized by its unique structure, which includes an isopropyl group, a nitro group, and a dimethylamino group attached to an ethene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine typically involves a multi-step process One common method includes the nitration of 4-isopropylphenylamine to introduce the nitro group, followed by the formation of the ethene backbone through a Wittig reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted amines.

Scientific Research Applications

(E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-2-(4-isopropyl-2-nitrophenyl)-N,N-dimethylethen-1-amine involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects . The pathways involved include the inhibition of oxidative deamination of monoamines, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-(2-nitro-4-propan-2-ylphenyl)ethenamine

InChI

InChI=1S/C13H18N2O2/c1-10(2)12-6-5-11(7-8-14(3)4)13(9-12)15(16)17/h5-10H,1-4H3/b8-7+

InChI Key

UNTHZLXWZADRPC-BQYQJAHWSA-N

Isomeric SMILES

CC(C)C1=CC(=C(C=C1)/C=C/N(C)C)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C=CN(C)C)[N+](=O)[O-]

Origin of Product

United States

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